REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH:4]=[CH2:5].[CH3:6][SiH:7]([CH3:9])[Cl:8]>CC(O)C.C1(C)C=CC=CC=1.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][Si:7]([CH3:9])([CH3:6])[Cl:8] |f:4.5.6.7|
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-propanol and water were removed
|
Type
|
DISTILLATION
|
Details
|
by azeotropically distilling 25 ml of the toluene
|
Type
|
CUSTOM
|
Details
|
to react for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
DISTILLATION
|
Details
|
Further vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |